molecular formula C21H14BrNO B14664916 3-Benzylidene-6-bromo-2-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 51256-60-1

3-Benzylidene-6-bromo-2-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14664916
CAS No.: 51256-60-1
M. Wt: 376.2 g/mol
InChI Key: IAGBWCHOAQNGTF-UHFFFAOYSA-N
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Description

3-Benzylidene-6-bromo-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-6-bromo-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenyl-2,3-dihydro-1H-isoindol-1-one and benzylidene bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-6-bromo-2-phenyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

3-Benzylidene-6-bromo-2-phenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzylidene-6-bromo-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzylidene-2,3-dihydro-1H-isoindol-1-one
  • 6-Bromo-2,3-dihydro-1H-inden-1-one
  • 2-Phenyl-2,3-dihydro-1H-isoindol-1-one

Uniqueness

3-Benzylidene-6-bromo-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both benzylidene and bromine substituents, which confer distinct chemical and biological properties

Properties

CAS No.

51256-60-1

Molecular Formula

C21H14BrNO

Molecular Weight

376.2 g/mol

IUPAC Name

3-benzylidene-6-bromo-2-phenylisoindol-1-one

InChI

InChI=1S/C21H14BrNO/c22-16-11-12-18-19(14-16)21(24)23(17-9-5-2-6-10-17)20(18)13-15-7-3-1-4-8-15/h1-14H

InChI Key

IAGBWCHOAQNGTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)Br)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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